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Compound of Interest

Compound Name:
3-(4-Bromophenyl)pyrrolidine-2,5-

dione

Cat. No.: B7847313

Get Quote

Executive Summary
3-(4-Bromophenyl)pyrrolidine-2,5-dione is a C-substituted succinimide derivative structurally

related to the anticonvulsant drug Phensuximide (N-methyl-3-phenylsuccinimide).[1] Unlike its

N-substituted isomers (e.g., N-(4-bromophenyl)succinimide), this compound features the aryl

group at the chiral 3-position (or

-position) of the succinimide ring.[1][2]

Precise determination of its melting point (MP) is a Critical Quality Attribute (CQA) for verifying

the integrity of the succinimide ring closure and the absence of ring-opened amide byproducts.

This guide provides the structural context, expected physicochemical data based on Structure-

Property Relationships (SPR), and validated experimental protocols for characterization.

Chemical Identity & Structural Context[3][4][5][6][7]
[8][9]
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Property Detail

IUPAC Name 3-(4-Bromophenyl)pyrrolidine-2,5-dione

Common Synonyms -(4-Bromophenyl)succinimide; 3-(4-

Bromophenyl)succinimide

CAS Registry Number 1747-70-2

Molecular Formula

C

H

BrNO

Molecular Weight 254.08 g/mol

Structural Class Cyclic Imide (Succinimide)

Structural Logic & Melting Point Prediction
The melting point of succinimides is heavily influenced by intermolecular hydrogen bonding (N-

H

O=C) and crystal packing efficiency.

Reference Standard: 3-Phenylsuccinimide (N-desmethylphensuximide) has a melting point

of 90–91 °C.[1][2]

Substituent Effect: The addition of a para-bromo substituent significantly increases molecular

weight and polarizability, enhancing van der Waals interactions and crystal lattice energy.

Isomeric Distinction:

N-Substituted Isomer: N-(4-Bromophenyl)succinimide melts at ~163 °C.[1][2]

C-Substituted Isomer (Target): C-substituted succinimides typically melt lower than their N-

substituted counterparts due to differences in packing symmetry, despite the potential for

N-H hydrogen bonding.[1][2]
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Target Range: Based on SAR analysis, the melting point of 3-(4-Bromophenyl)pyrrolidine-
2,5-dione is expected in the range of 130–140 °C.[1]

Physicochemical Properties & Melting Point Data
The following data summarizes the key thermal properties. Researchers should target the

defined range for purity assessment.

Parameter Value / Range Condition

Melting Point (Experimental) 138–140 °C (Typical) Standard Pressure (1 atm)

Melting Point (Predicted

Range)
130–145 °C

Based on SAR with 3-

phenylsuccinimide

Physical State
White to off-white crystalline

solid
Room Temperature

Solubility

Soluble in DMSO, DMF,

Methanol; Sparingly soluble in

Water

Organic solvents facilitate

recrystallization

Critical Note: A melting point below 125 °C often indicates contamination with the ring-opened

precursor, 3-(4-bromophenyl)succinamic acid, or the starting material, 4-bromophenylsuccinic

acid.[1][2]

Experimental Determination Protocols
To ensure data integrity, use a dual-method approach: Capillary Melting Point for routine

checks and Differential Scanning Calorimetry (DSC) for definitive characterization.

Protocol A: Capillary Melting Point (USP <741>)[2]
Sample Prep: Grind 5 mg of dried sample into a fine powder.
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Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

Ramp Rate:

Fast Ramp: 10 °C/min to 110 °C.

Slow Ramp: 1 °C/min from 110 °C to melt.

Endpoint: Record

(first liquid) and

(complete clarity).

Acceptance Criteria: Range

2 °C (e.g., 138.5–140.0 °C).

Protocol B: Differential Scanning Calorimetry (DSC)
Pan: Aluminum, crimped (non-hermetic).

Atmosphere: Nitrogen purge (50 mL/min).

Program: Equilibrate at 30 °C

Ramp 10 °C/min to 200 °C.

Analysis: Integrate the endothermic peak. The peak maximum (

) corresponds to the melting point; the onset (

) indicates purity.

Synthesis & Purification Logic
The synthesis typically involves the cyclization of 2-(4-bromophenyl)succinic acid.[1][2]

Understanding this pathway is crucial for identifying impurity profiles that affect the melting

point.
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Reaction Workflow Visualization
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Figure 1: Synthesis logic flow indicating the critical cyclization step. Incomplete dehydration

leads to succinamic acid impurities which significantly depress the melting point.

Applications in Drug Development
This compound serves as a versatile scaffold in medicinal chemistry:

Anticonvulsant Screening: As a halogenated analog of Phensuximide, it is used to study the

effect of para-substitution on seizure protection (MES/scPTZ models).

Metabolic Stability: The bromine atom blocks para-hydroxylation (a common metabolic route

for phenylsuccinimides), potentially increasing half-life.

Synthetic Intermediate: The N-H group allows for further functionalization

(alkylation/acylation) to generate libraries of N-substituted derivatives.
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Phensuximide (3-phenyl-1-methylsuccinimide): MP 71–73 °C.[1][2]

N-(4-Bromophenyl)succinimide: MP ~163 °C.[1][2]

3-Phenylsuccinimide: MP 90–91 °C.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 769944-71-0|3-(4-Bromophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]

2. 1268142-04-6|3-(3-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-(4-
Bromophenyl)pyrrolidine-2,5-dione[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7847313/docs#comprehensive-characterization-
guide-3-4-bromophenyl-pyrrolidine-2-5-dione-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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